molecular formula C12H17N3O B8159976 1-((5-Azidopentyl)oxy)-3-methylbenzene

1-((5-Azidopentyl)oxy)-3-methylbenzene

Cat. No.: B8159976
M. Wt: 219.28 g/mol
InChI Key: GYGIFNPLBMUAQA-UHFFFAOYSA-N
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Description

1-((5-Azidopentyl)oxy)-3-methylbenzene is an organic compound that features an azide group attached to a pentyl chain, which is further connected to a benzene ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Azidopentyl)oxy)-3-methylbenzene typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-((5-Azidopentyl)oxy)-3-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Cycloaddition: Copper(I) catalysts are commonly used in azide-alkyne cycloaddition reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent for converting azides to amines.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Triazoles: Formed from cycloaddition reactions.

    Amines: Formed from the reduction of the azide group.

    Substituted Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

1-((5-Azidopentyl)oxy)-3-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((5-Azidopentyl)oxy)-3-methylbenzene primarily involves its azide group, which can undergo cycloaddition reactions to form triazoles. These reactions are facilitated by copper(I) catalysts and proceed through a concerted mechanism involving the formation of a five-membered ring . The azide group can also be reduced to an amine, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((5-Azidopentyl)oxy)-3-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and applications in organic synthesis and materials science.

Properties

IUPAC Name

1-(5-azidopentoxy)-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-11-6-5-7-12(10-11)16-9-4-2-3-8-14-15-13/h5-7,10H,2-4,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGIFNPLBMUAQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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